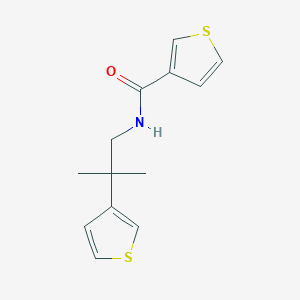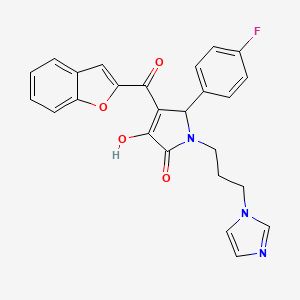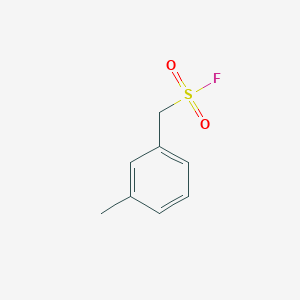
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a useful research compound. Its molecular formula is C15H18ClF2NO and its molecular weight is 301.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Optical Properties
- Crystal Structure Analysis : N-(2 chlorophenyl)-(1-propanamide), a compound structurally related to 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide, was grown as single crystals. It was found to belong to the monoclinic system, and its structural properties were analyzed using techniques like FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies (Srinivasan et al., 2006).
Synthesis and Chemical Reactions
- Catalytic Anionarylation : Arylsubstituted halogen(thiocyanato)amides, including compounds similar to this compound, were synthesized via copper catalytic anionarylation, highlighting a method for creating complex molecules with potential applications in medicinal chemistry (Baranovskyi et al., 2018).
Environmental Impact
- Pesticide Movement in Ecosystems : The movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in paddy-riverine wetland systems were studied, providing insights into how similar compounds might behave in aquatic ecosystems and their potential impact on flora and fauna (Perera et al., 1999).
Potential Applications
Photocatalysis and Degradation : Research into the TiO2 catalysed degradation of similar compounds, like N-(3,4-dichlorophenyl)propanamide, in water has been conducted. This study provides insights into how these compounds could be broken down in the environment, particularly relevant for potential environmental remediation applications (Sturini et al., 1997).
Nonlinear Optical Material : N-(2-chlorophenyl)-(1-propanamide), a similar compound, has been identified as a new organic electro-optic and nonlinear optical material. It was synthesized, purified, and its optical properties were characterized, suggesting potential applications in the field of photonics and telecommunications (Prabhu et al., 2000).
Antimicrobial Properties : Compounds structurally related to this compound have been evaluated for their antimicrobial activity, suggesting potential applications in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO/c16-12-3-1-2-11(10-12)4-5-14(20)19-13-6-8-15(17,18)9-7-13/h1-3,10,13H,4-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPBWKOBNRNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)



![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)

![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)

